ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride
Overview
Description
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride (ECPC) is a novel chemical compound with potential applications in the fields of pharmacology, biochemistry, and physiology. ECPC is a synthetic compound that is structurally related to the amino acid arginine and is composed of a cyclopentyl group, an amide group, and a hydrochloride group. ECPC has been studied in both in vitro and in vivo models for its unique biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry: Anticancer Research
Pyrazole derivatives have been extensively studied for their anticancer properties. Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride can be utilized in the synthesis of novel anticancer agents. Its structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation .
Agricultural Chemistry: Pesticide Development
In agriculture, this compound can serve as a precursor in the development of new pesticides. Its pyrazole core is beneficial in creating substances that can disrupt the life cycle of pests, thus protecting crops without harming the environment .
Biochemistry: Enzyme Inhibition
Researchers have found that pyrazole derivatives can act as enzyme inhibitors. This particular compound could be investigated for its ability to inhibit enzymes that are crucial for the survival of pathogens, leading to new treatments for diseases .
Material Science: Organic Semiconductor Synthesis
The pyrazole ring in ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride can be incorporated into organic semiconductors. These materials are promising for applications in flexible electronics and photovoltaics .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Pharmacology: Drug Design
The compound’s structure is conducive to binding with various receptors in the body, making it a valuable scaffold for drug design. It can be modified to enhance its interaction with specific receptors, leading to the development of new drugs .
Organic Synthesis: Building Block for Heterocyclic Compounds
As a versatile building block, this compound can be used in the synthesis of a wide range of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
Neurochemistry: Study of Neurotransmitter Processes
Pyrazole derivatives have been implicated in the modulation of neurotransmitter processes. This compound could be used to study the effects of drugs on neurotransmitter release and uptake in the brain .
Mechanism of Action
Target of Action
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s known that pyrazoles, in general, have a wide range of applications in the pharmaceutical industry due to their versatile functionalities . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Result of Action
It’s known that pyrazole derivatives have been associated with a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
properties
IUPAC Name |
ethyl 5-amino-1-cyclopentylpyrazole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(10(9)12)8-5-3-4-6-8;/h7-8H,2-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGKSZICMEOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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